3,5-Dinitropyridine-2,6-diol

Coordination Chemistry X-ray Crystallography Metallotropic Tautomerism

3,5-Dinitropyridine-2,6-diol is a symmetrical, heterocyclic small molecule characterized by a pyridine core co-substituted with electron-withdrawing nitro (-NO₂) groups at the 3- and 5-positions and electron-donating hydroxyl (-OH) groups at the 2- and 6-positions. This unique 'push-pull' electronic configuration results in physicochemical properties that are distinct from its mono-functional or incorrectly substituted analogs.

Molecular Formula C5H3N3O6
Molecular Weight 201.09 g/mol
CAS No. 326899-72-3
Cat. No. B12067031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitropyridine-2,6-diol
CAS326899-72-3
Molecular FormulaC5H3N3O6
Molecular Weight201.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=C1[N+](=O)[O-])O)[N+](=O)[O-]
InChIInChI=1S/C5H3N3O6/c9-4-2(7(11)12)1-3(8(13)14)5(10)6-4/h1H,(H2,6,9,10)
InChIKeyXQMYRPMIZPLRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitropyridine-2,6-diol (CAS 326899-72-3) for Specialized R&D: A Distinctive Nitro-Heterocycle Building Block


3,5-Dinitropyridine-2,6-diol is a symmetrical, heterocyclic small molecule characterized by a pyridine core co-substituted with electron-withdrawing nitro (-NO₂) groups at the 3- and 5-positions and electron-donating hydroxyl (-OH) groups at the 2- and 6-positions . This unique 'push-pull' electronic configuration results in physicochemical properties that are distinct from its mono-functional or incorrectly substituted analogs. Its physical state is a solid with a molecular weight of 201.09 g/mol , and its predicted structural features, such as two hydrogen bond donors and three hydrogen bond acceptors, dictate its coordination and solubility behavior . This compound serves as a versatile, albeit specialized, precursor for constructing more complex molecular architectures in energetic materials, coordination chemistry, and pharmaceutical research.

Why 3,5-Dinitropyridine-2,6-diol Is Not Interchangeable with Common In-Class Analogs


Substituting 3,5-dinitropyridine-2,6-diol with readily available analogs like 2-hydroxy-3,5-dinitropyridine or 3,5-dinitropyridine is chemically invalid for research requiring specific tautomeric and metal-binding behavior. The symmetric 2,6-diol arrangement is critical, as the analogous ortho-hydroxyl isomer forms N-aurated dimers via Au⋯Au interactions, while the para isomer yields a simple salt under identical conditions [1]. This demonstrates that the exact number and position of hydroxyl groups fundamentally dictate reaction pathways, metal coordination geometry, and supramolecular architecture. Furthermore, the presence of both hydroxyl and nitro groups creates a push-pull electronic system that cannot be replicated by analogs with amino [2] or chloro substituents, leading to different redox potentials and hydrogen-bonding capacities. For applications demanding precise ligand design or predictable energetic decomposition, generic substitution introduces uncontrolled variables that compromise experimental reproducibility and material properties.

Quantifiable Differentiation: R&D Evidence for 3,5-Dinitropyridine-2,6-diol


Distinct Gold(I) Coordination Chemistry vs. Positional Isomers

The 2,6-diol arrangement in 3,5-dinitropyridine-2,6-diol is structurally primed for a unique reaction outcome with the gold(I) reagent [O(AuPPh3)3]BF4 that is not possible for the 2-hydroxy or 4-hydroxy positional isomers. The ortho isomer (2-hydroxy-3,5-dinitropyridine) yields an N-aurated dimer, while the para isomer produces a simple ionic salt [1]. This structural evidence implies that the target diol, possessing both an ortho-like and a distinct second hydroxyl site, is the required precursor for accessing a third, structurally distinct class of gold(I) architectures, likely featuring a different bridging or chelating mode.

Coordination Chemistry X-ray Crystallography Metallotropic Tautomerism

Superior Hydrogen Bond Donor Capacity for Crystal Engineering vs. Mono-Hydroxy Analog

A direct comparison of predicted molecular descriptors highlights the superior hydrogen-bonding capacity of the target diol. 3,5-Dinitropyridine-2,6-diol has a Hydrogen Bond Donor count of 2, in contrast to the related mono-hydroxy analog 2-Pyridinol, 3,5-dinitro- (CAS 222548-10-9), which has a donor count of only 1 . This quantitative doubling of H-bond donor sites enables the diol to participate in more complex and directional hydrogen-bonded networks, a critical advantage for co-crystal design and supramolecular synthesis.

Crystal Engineering Physicochemical Properties Supramolecular Chemistry

Enhanced Solubility Profile vs. 4-Amino Analog due to Higher Polarity

The logP (partition coefficient) is a key driver of solubility. The analog 4-amino-3,5-dinitropyridine-2,6-diol has a reported logP of -1.69 [1]. The target diol, with its two hydroxyl groups, is structurally more polar than the amino-diol analog, which suggests an even more negative logP and thus significantly higher aqueous solubility. This differentiation is a critical parameter for medicinal chemists prioritizing compounds with favorable drug-like properties or for those developing water-based reaction processes.

Medicinal Chemistry Physicochemical Profile Lead Optimization

Unique Reactivity in (3+2) Cycloaddition as a 2-Substituted 3,5-Dinitropyridine

The reactivity of 2-substituted 3,5-dinitropyridines in dearomative (3+2) cycloadditions is highly sensitive to the C2 substituent. A study on various 2-substituted analogs demonstrates that the nature of the substituent dictates whether one or two equivalents of N-methyl azomethine ylide are added, leading to diverse fused pyrrolidine-pyridine systems [1]. 3,5-Dinitropyridine-2,6-diol, with its 2,6-diol motif, represents a uniquely reactive substrate in this framework, enabling the synthesis of complex heterocycles that cannot be accessed from 2-methoxy, 2-halo, or 2-amino analogs.

Synthetic Methodology Dearomatization Heterocycle Synthesis

Optimal R&D Scenarios for Procuring 3,5-Dinitropyridine-2,6-diol


Synthesis of Novel Gold(I) Supramolecular Assemblies and Metallodrugs

Based on the differential reactivity of hydroxyl-positional isomers with gold(I) reagents , this compound is the designated precursor for creating a third, unique class of gold(I)-organic frameworks. By providing a 2,6-diol motif, it is expected to form dinuclear or chelating complexes with distinct luminescent or biological properties, making it a valuable procurement target for groups researching gold-based therapeutics or photophysical materials.

Construction of Advanced Hydrogen-Bonded Co-crystals and Porous Organic Solids

Procure this compound specifically for crystal engineering projects that require a symmetric, ditopic hydrogen-bond donor. Its two hydroxyl groups enable it to act as a linear or angular bridging node in supramolecular networks, a function that mono-hydroxy analogs cannot fulfill. This precision dictates the procurement of 3,5-dinitropyridine-2,6-diol for the rational design of pharmaceutical co-crystals or functional organic frameworks.

Discovery of Soluble and Polar Heterocyclic Scaffolds for Fragment-Based Drug Discovery

For medicinal chemistry programs prioritizing lead-like fragments with high aqueous solubility, this compound is a premium choice. Its predicted hydrophilicity, inferred to be higher than the amino analog , addresses a key bottleneck in early-stage drug discovery. Procure this compound to explore a polar, hydrogen-bond-rich chemical space that complements traditional hydrophobic fragment libraries.

Diversity-Oriented Synthesis of Complex Fused Heterocycles via Dearomative Cycloaddition

Utilize this diol as a privileged starting material for scaffold-hopping in organic synthesis. The 2,6-diol substitution pattern is uniquely poised to direct the outcome of dearomative cycloadditions, as established for the broader class of 2-substituted 3,5-dinitropyridines . This enables the rapid construction of three-dimensional, pyrrolidine-fused pyridine libraries that are highly valued in agrochemical and pharmaceutical lead generation.

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